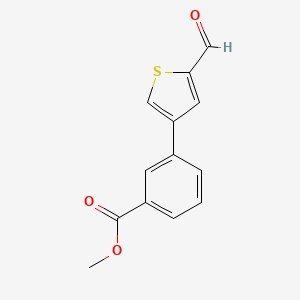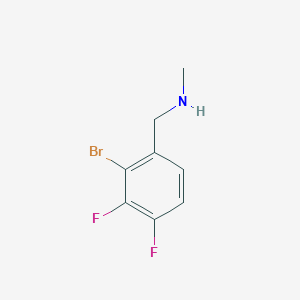
1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine is a chemical compound with the molecular formula C8H9BrF2N It is characterized by the presence of bromine, fluorine, and a methylamine group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-3,4-difluoroaniline.
Methylation: The aniline group is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of base and solvent like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products like 2-azido-3,4-difluorophenyl-N-methylmethanamine can be formed.
Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.
Coupling Products: Biaryl compounds with various functional groups.
科学的研究の応用
1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- 1-(2-Bromo-3,4-difluorophenyl)ethanone
- 1-(2-Bromo-3,4-difluorophenyl)-3,5-dimethyl-1-hexanol
- (2-Bromo-3,4-difluorophenyl)boronic acid
Comparison: 1-(2-Bromo-3,4-difluorophenyl)-N-methylmethanamine is unique due to the presence of the methylamine group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers different substitution patterns and potential for diverse applications.
特性
分子式 |
C8H8BrF2N |
|---|---|
分子量 |
236.06 g/mol |
IUPAC名 |
1-(2-bromo-3,4-difluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-12-4-5-2-3-6(10)8(11)7(5)9/h2-3,12H,4H2,1H3 |
InChIキー |
UMSKUCNYDJVOJF-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C(=C(C=C1)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


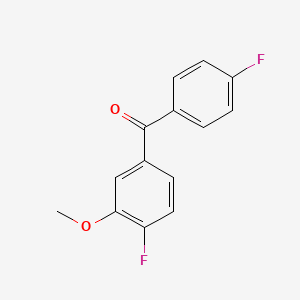

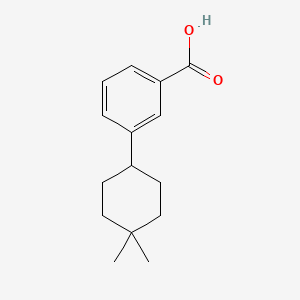
![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
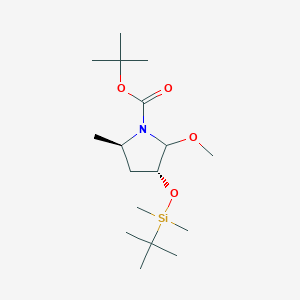

![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

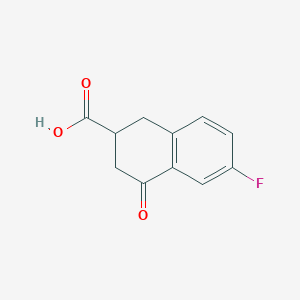
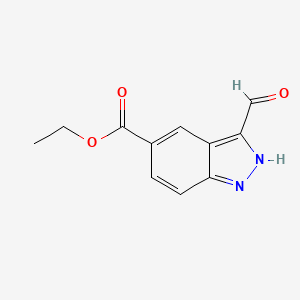
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12836075.png)
![5-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12836076.png)
